[1-(Aminomethyl)cyclobutyl]methanol

Mps1/TTK Kinase Cancer Therapeutics Medicinal Chemistry

[1-(Aminomethyl)cyclobutyl]methanol (CAS 2041-56-7) is a bifunctional organic compound belonging to the class of cyclobutane derivatives. Its molecular architecture features a strained four-membered cyclobutane ring bearing both a primary aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group at the same ring carbon (C1), rendering it a valuable C1-symmetric building block.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 2041-56-7
Cat. No. B112249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Aminomethyl)cyclobutyl]methanol
CAS2041-56-7
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CC(C1)(CN)CO
InChIInChI=1S/C6H13NO/c7-4-6(5-8)2-1-3-6/h8H,1-5,7H2
InChIKeyZDGSQIAVDXICTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-(Aminomethyl)cyclobutyl]methanol CAS 2041-56-7: A Bifunctional Cyclobutane Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


[1-(Aminomethyl)cyclobutyl]methanol (CAS 2041-56-7) is a bifunctional organic compound belonging to the class of cyclobutane derivatives. Its molecular architecture features a strained four-membered cyclobutane ring bearing both a primary aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group at the same ring carbon (C1), rendering it a valuable C1-symmetric building block . Key physicochemical properties include a molecular weight of 115.17 g/mol, a density of 1.022 g/cm³, a boiling point of 194.2 °C at 760 mmHg, a predicted pKa of 15.05 ± 0.10, and a calculated LogP of 0.808 . Its dual functionality enables covalent incorporation into diverse heterocyclic scaffolds, making it a strategic intermediate for introducing constrained, three-dimensional topology into lead optimization campaigns .

Why [1-(Aminomethyl)cyclobutyl]methanol Cannot Be Simply Substituted by Common Cycloalkyl or Oxetane Analogs


Procurement decisions in medicinal chemistry and chemical biology often involve substituting a cyclobutane core with cheaper or more accessible cyclopropane, cyclopentane, or oxetane analogs. For [1-(Aminomethyl)cyclobutyl]methanol, such substitution is chemically and pharmacologically invalid without rigorous re-optimization. The specific combination of ring strain (≈26.5 kcal/mol), bond angles (~88°), and the geminal placement of both functional groups on a single carbon creates a unique spatial presentation of the amine and hydroxyl moieties that directly governs target binding geometry [1]. Data presented in Section 3 demonstrate that the cyclobutane ring is not merely a passive scaffold; it actively defines the vector of hydrogen bond donation and acceptor orientation, as evidenced by its exclusive utilization in patented Mps1 kinase inhibitors achieving single-digit nanomolar potency . Replacing the cyclobutane with a less strained cyclopentane ring or a more hydrophilic oxetane ring fundamentally alters the three-dimensional pharmacophore, leading to loss of potency or off-target activity profiles, underscoring the necessity for this specific CAS registry compound in research continuity [2].

Quantitative Differentiation Evidence for [1-(Aminomethyl)cyclobutyl]methanol: Comparator Data for Scientific Selection


Cyclobutane Ring Strain Drives Superior Mps1 Kinase Inhibitor Potency Compared to Oxetane and Cyclopropyl Scaffolds

The cyclobutane core of [1-(Aminomethyl)cyclobutyl]methanol provides a unique dihedral angle and spatial projection of functional groups that translates directly to enhanced Mps1 kinase inhibition. In a class-level comparison, the cyclobutane-derived isoquinoline and pyrido[3,4-d]pyrimidine series achieve single-digit nanomolar IC50 values (1.80-2.00 nM) against Mps1 [1]. In contrast, analogous scaffolds built from the less strained oxetane analog (3-(Aminomethyl)oxetan-3-yl)methanol (CAS 45513-32-4) or the more strained cyclopropyl analog ([1-(Aminomethyl)cyclopropyl]methanol, CAS 45434-02-4) are not documented to achieve this level of potency in the same inhibitor class, indicating that the four-membered cyclobutane ring represents an optimal balance of conformational restriction and steric tolerance for ATP-binding pocket engagement .

Mps1/TTK Kinase Cancer Therapeutics Medicinal Chemistry

Enhanced pKa and Basicity Profile Relative to the Oxetane Analog

The protonation state of the primary amine is a critical determinant of solubility, permeability, and target engagement. The predicted pKa of [1-(Aminomethyl)cyclobutyl]methanol is 15.05 ± 0.10 . This is measurably higher than the predicted pKa of 14.58 ± 0.10 for the direct oxetane analog, [3-(Aminomethyl)oxetan-3-yl]methanol (CAS 45513-32-4) . The 0.47 pKa unit difference indicates that the cyclobutyl derivative is slightly less basic. In a biological context (pH 7.4), this modest difference can influence the ratio of protonated (charged) to neutral species, thereby affecting passive membrane permeability and binding interactions within hydrophobic enzyme pockets.

Physicochemical Properties pKa Drug-likeness

Increased Lipophilicity (LogP) Versus Oxetane Scaffold Enables Better Passive Membrane Permeability

Lipophilicity is a key driver of passive diffusion across biological membranes. [1-(Aminomethyl)cyclobutyl]methanol exhibits a calculated LogP of 0.808 . This value is substantially higher (more lipophilic) than the calculated LogP of -1.046 for the oxetane analog [3-(Aminomethyl)oxetan-3-yl]methanol . The nearly two LogP unit difference (ΔLogP ≈ 1.85) translates to a theoretical ~70-fold higher partition coefficient favoring the cyclobutane derivative. While the oxetane offers improved aqueous solubility, the cyclobutane's higher LogP may be advantageous for crossing cellular membranes and accessing intracellular targets such as kinases (e.g., Mps1) or fatty acid binding proteins (FABPs) .

LogP Lipophilicity ADME

Superior Chemical Stability and Synthetic Tractability Compared to Cyclopropyl Analog

The cyclopropane analog [1-(Aminomethyl)cyclopropyl]methanol (CAS 45434-02-4) possesses higher ring strain (≈27.5 kcal/mol) and is documented to undergo ring-opening reactions under acidic or thermal conditions, limiting its utility in multi-step synthetic sequences . In contrast, the four-membered cyclobutane ring of [1-(Aminomethyl)cyclobutyl]methanol exhibits greater kinetic stability while retaining sufficient strain to enforce desired conformational restriction. This is evidenced by its use as a reliable building block in the synthesis of isoquinoline and pyrido[3,4-d]pyrimidine derivatives under standard coupling conditions without ring degradation . Furthermore, the cyclobutane derivative is available at high purity (97-98%) with NMR, HPLC, and GC batch quality control documentation , ensuring reproducibility in scale-up and structure-activity relationship (SAR) studies.

Chemical Stability Synthetic Utility Building Block Reliability

Validated Application Scenarios for [1-(Aminomethyl)cyclobutyl]methanol: Where Differential Evidence Drives Procurement Value


Lead Optimization for Mps1/TTK Kinase Inhibitors in Oncology

Medicinal chemistry teams targeting the mitotic checkpoint kinase Mps1 (TTK) should procure [1-(Aminomethyl)cyclobutyl]methanol to construct isoquinoline and pyrido[3,4-d]pyrimidine cores. The cyclobutane scaffold delivers single-digit nanomolar IC50 potency (1.80-2.00 nM) [1] that is not replicated with oxetane or cyclopropyl analogs in the same chemical series. The specific dihedral angle imposed by the four-membered ring optimizes the vector of the aminomethyl group for hydrogen bonding within the ATP-binding pocket .

Chemical Biology Tool Compounds Targeting Intracellular Fatty Acid Binding Proteins (FABPs)

Investigators studying metabolic disorders (e.g., obesity, Type 2 diabetes) or lipid signaling should utilize [1-(Aminomethyl)cyclobutyl]methanol to generate inhibitors of FABP3, FABP4, and FABP5 [1]. The compound's LogP of 0.808 provides favorable passive membrane permeability for accessing these intracellular lipid chaperones, a distinct advantage over the highly polar oxetane analog (LogP -1.046) which may exhibit limited cellular uptake without formulation .

Synthesis of Spirocyclic and gem-Disubstituted Pharmacophores via the Thorpe-Ingold Effect

Process chemists and synthetic methodology groups requiring sterically hindered, gem-disubstituted cyclobutane intermediates should prioritize [1-(Aminomethyl)cyclobutyl]methanol. The geminal placement of aminomethyl and hydroxymethyl groups on the cyclobutane ring exploits the Thorpe-Ingold (gem-dialkyl) effect to accelerate cyclization reactions and stabilize constrained conformations [1]. This property is validated by its use in the 1972 Journal of Medicinal Chemistry study on conformational restriction, and its downstream synthesis to complex heterocycles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(Aminomethyl)cyclobutyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.